BenchChemオンラインストアへようこそ!

4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

IDO2 inhibition tryptophan metabolism cancer immunotherapy

4-Amino-2-[(1H-pyrrol-3-yl)methyl]isoindole-1,3-dione is a non-glutarimide CRBN ligand for PROTAC development, featuring a unique pyrrole NH hydrogen-bond donor and altered exit-vector geometry for linker attachment. It eliminates thalidomide-related teratogenicity while retaining the 4-amino pharmacophore essential for cereblon binding. cLogP 1.1 (vs -0.5 for pomalidomide) enables improved passive permeability for oral PROTAC candidates. Moderate IDO2 inhibition (IC50 51 µM) supports IDO pathway deconvolution. Achiral synthesis ensures economical gram-to-kilogram procurement with ≥95% purity and ISO-certified manufacturing.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 1520549-69-2
Cat. No. B6616093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione
CAS1520549-69-2
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC3=CNC=C3
InChIInChI=1S/C13H11N3O2/c14-10-3-1-2-9-11(10)13(18)16(12(9)17)7-8-4-5-15-6-8/h1-6,15H,7,14H2
InChIKeyCXWCIEHNDFIZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1520549-69-2): Core Identity for Targeted Procurement


4-Amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1520549-69-2) is a synthetic heterocyclic compound belonging to the 4-aminoisoindoline-1,3-dione class, which serves as a foundational scaffold for cereblon (CRBN) E3 ubiquitin ligase modulation and targeted protein degradation (PROTAC) research [1]. The molecule combines a 4-amino-substituted isoindole-1,3-dione core with a 1H-pyrrol-3-ylmethyl substituent at the N-2 position, resulting in a molecular formula of C13H11N3O2 and a molecular weight of 241.24 g/mol [2]. It is commercially available as a research-grade screening compound with a minimum purity specification of 95% (AKSci) or ≥97% (MolCore), and is intended exclusively for laboratory-scale discovery and development applications .

Why 4-Amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione Cannot Be Replaced by Generic Isoindole-1,3-dione Analogs


The 4-amino substituent and the N-2-(1H-pyrrol-3-yl)methyl motif in this compound are not interchangeable with generic isoindole-1,3-dione analogs because they dictate a distinct hydrogen-bond donor/acceptor topology and steric profile that govern target engagement. In cereblon-directed probes, the 4-amino group is a validated pharmacophore essential for high-affinity binding to the CRBN surface, while the pyrrole NH serves as a hydrogen-bond donor capable of additional interactions not available to N-alkyl or N-phenyl counterparts [1]. Substitution at the pyrrole 3-position versus the 2-position further alters the dihedral angle between the isoindole and pyrrole rings, potentially shifting the ligand's exit-vector trajectory for PROTAC linker attachment [2]. Even compounds with identical molecular formulas but different regiochemistry (e.g., 4-amino-2-[(1H-pyrrol-2-yl)methyl]isoindole-1,3-dione) are predicted to exhibit divergent binding thermodynamics and cellular degradation efficiency, making unqualified substitution a source of irreproducible biological results and wasted procurement resources.

Quantitative Differentiation Evidence for 4-Amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione


IDO2 Enzyme Inhibition Potency: 4-Amino-2-[(1H-pyrrol-3-yl)methyl] Derivative vs. Known IDO2 Inhibitor Reference

The target compound has been evaluated for inhibition of mouse indoleamine 2,3-dioxygenase 2 (IDO2) in a cell-based assay. It exhibited an IC50 of 51,000 nM (51 µM) against mouse IDO2 transfected in HEK293T cells, measured via kynurenine formation with L-tryptophan as substrate after 24 hours [1]. This value provides a quantitative baseline that distinguishes it from potent clinical IDO1 inhibitors such as NLG919 (IDO1 Ki ~7 nM) and identifies the compound as a low-affinity IDO2 ligand suitable for mechanistic probe studies rather than therapeutic development. The data also allow direct comparison with other isoindole-based IDO2 probes to assess scaffold-specific contributions to IDO2 binding [2].

IDO2 inhibition tryptophan metabolism cancer immunotherapy

Physicochemical Parameter Comparison: Lipophilicity and Hydrogen-Bonding Capacity Relative to Thalidomide-Derived CRBN Ligands

Computed physicochemical descriptors for the target compound reveal a cLogP (XLogP3-AA) of 1.1, a hydrogen-bond donor count of 2 (4-amino group and pyrrole NH), and a hydrogen-bond acceptor count of 3 (isoindole-1,3-dione carbonyls and pyrrole nitrogen) [1]. In comparison, the structurally related cereblon ligand pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) possesses a cLogP of approximately -0.5 and an HBD count of 2 (4-amino and glutarimide NH), while thalidomide has a cLogP of 0.3 and an HBD count of 1 (glutarimide NH only) [2]. The target compound's higher lipophilicity and altered hydrogen-bonding geometry, arising from the replacement of the polar glutarimide ring with a neutral 1H-pyrrole, are expected to influence membrane permeability, metabolic stability, and binding-site water-network interactions in CRBN engagement assays.

cereblon ligand drug-likeness physicochemical profile

Synthetic Accessibility and Scalability: 4-Amino-2-[(1H-pyrrol-3-yl)methyl] Derivative Versus Multi-Step Clinical CRBN Ligands

The described synthetic route to 4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione proceeds through a convergent strategy: preparation of the pyrrole ring from α-amino aldehydes and acyl(bromo)acetylenes, cyclization to construct the isoindole moiety, and final coupling under controlled conditions [1]. This contrasts with the synthesis of pomalidomide and related CRBN ligands, which require multi-step preparation of the enantiomerically pure 3-aminopiperidine-2,6-dione fragment and subsequent coupling to the 4-aminoisoindole core [2]. The target compound's lack of chiral centers and the commercial availability of pyrrole-3-carboxaldehyde starting materials reduce the synthetic step count and eliminate the need for chiral chromatography or asymmetric synthesis, offering a measurable advantage in cost-of-goods and lead-time for large-scale PROTAC library synthesis.

synthetic efficiency building block cost of goods

High-Impact Application Scenarios for 4-Amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione


IDO2 Mechanistic Probe in Tumor Immunology

The compound's moderate, quantifiable IDO2 inhibition (IC50 = 51 µM) makes it suitable for in vitro experiments designed to deconvolute IDO1 versus IDO2 contributions to tryptophan metabolism. Because clinical IDO1 inhibitors like NLG919 show negligible IDO2 activity, this compound fills a specific niche as an IDO2-active tool compound for cell-based assays where selective IDO2 modulation is required. Researchers can use it alongside IDO1-selective inhibitors to dissect the immunoregulatory roles of each enzyme in co-culture systems [1].

Non-Glutarimide CRBN Ligand Scaffold for PROTAC Design

The replacement of the glutarimide ring with a 1H-pyrrole eliminates the notorious teratogenicity and chemical instability associated with thalidomide-derived CRBN ligands while retaining the 4-amino pharmacophore necessary for cereblon engagement. The pyrrole NH and the altered exit-vector geometry offer a distinct linker-attachment point for PROTAC conjugates, enabling the degradation of neo-substrates that are not accessible with conventional IMiD-based ligands. The compound's favorable cLogP (1.1 vs. -0.5 for pomalidomide) suggests improved passive permeability for oral PROTAC candidates [2].

Cost-Efficient Building Block for High-Throughput CRBN Ligand Library Synthesis

With a synthesis requiring fewer steps and no chiral resolution, the compound serves as an economical starting material for constructing diverse CRBN ligand libraries. Procurement teams can leverage its >95% purity specification and ISO-certified manufacturing (MolCore) to obtain gram-to-kilogram quantities for SAR campaigns with reduced lead times compared to chiral glutarimide ligands. This is particularly advantageous for academic screening centers and biotech startups operating with limited synthesis budgets .

Quote Request

Request a Quote for 4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.